
YM-58483: A Deep Dive into its Modulation of the
Orai1-STIM1 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YM-58483

Cat. No.: B1682358 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Abstract
Store-operated calcium entry (SOCE) is a fundamental cellular signaling process, critical for a

myriad of physiological functions. The interaction between the endoplasmic reticulum (ER)

calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane calcium

channel, Orai1, is the cornerstone of this pathway. Dysregulation of SOCE is implicated in

various pathologies, making the STIM1-Orai1 interface a compelling target for therapeutic

intervention. YM-58483 (also known as BTP-2) has emerged as a potent inhibitor of SOCE.

This technical guide provides an in-depth analysis of YM-58483's impact on the Orai1-STIM1

interaction, presenting quantitative data, detailed experimental methodologies, and visual

representations of the underlying molecular mechanisms to support researchers and drug

development professionals in this field.

The Core Mechanism: STIM1-Orai1 Coupling in
Store-Operated Calcium Entry
SOCE is initiated by the depletion of calcium from the ER. This depletion is sensed by STIM1,

a transmembrane protein primarily residing in the ER membrane. Upon sensing low ER

calcium levels, STIM1 undergoes a conformational change, leading to its oligomerization and

subsequent translocation to ER-plasma membrane junctions.[1][2][3][4] At these junctions,

activated STIM1 directly interacts with and gates the Orai1 channel, a highly selective calcium
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channel in the plasma membrane, resulting in a sustained influx of calcium into the cell.[1][5][6]

This influx, often referred to as calcium release-activated calcium (CRAC) current, is crucial for

downstream signaling events, including gene expression and cell proliferation.[6][7]
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Figure 1: The Store-Operated Calcium Entry (SOCE) Signaling Pathway.

YM-58483: A Potent Inhibitor of SOCE
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YM-58483 is a pyrazole derivative identified as a potent blocker of SOCE.[8] It effectively

suppresses the sustained calcium influx induced by the depletion of intracellular stores.[9]

While its precise mechanism of action is still under investigation, it is known to inhibit CRAC

channels.[10] Some studies suggest that YM-58483's inhibitory effect may be indirect and not a

direct blockade of the channel pore.[10]

Quantitative Analysis of YM-58483's Inhibitory Activity
The inhibitory potency of YM-58483 on SOCE has been quantified in various cell types and

under different experimental conditions. The half-maximal inhibitory concentration (IC50)

values provide a standardized measure of its efficacy.

Cell Type
Stimulus for
Store
Depletion

Measured
Response

IC50 Value
(nM)

Reference

Jurkat T cells Thapsigargin
Sustained Ca2+

influx
100 [9]

RBL-2H3 cells DNP antigen
Histamine

release
460 [11]

RBL-2H3 cells DNP antigen
Leukotriene

production
310 [11]

Human

peripheral blood

cells

Phytohemaggluti

nin-P (PHA)
IL-5 production 125 [11]

Human

peripheral blood

cells

Phytohemaggluti

nin-P (PHA)
IL-13 production 148 [11]

MDA-MB-231

breast cancer

cells

Thapsigargin
SOCE mediated

by Orai1
2800 [5]

Table 1: Summary of IC50 Values for YM-58483 Inhibition of SOCE and Downstream Cellular

Responses.
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Investigating the YM-58483-STIM1-Orai1 Axis:
Experimental Protocols
Understanding the precise impact of YM-58483 on the STIM1-Orai1 interaction requires

sophisticated biophysical and cell biology techniques. The following are key experimental

protocols employed in the study of SOCE and its pharmacological modulation.

Calcium Imaging
Calcium imaging is a fundamental technique to monitor intracellular calcium dynamics in real-

time.[12][13] It allows for the direct visualization and quantification of SOCE inhibition by

compounds like YM-58483.

Protocol: Ratiometric Calcium Imaging using Fura-2

Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

Dye Loading: Incubate cells with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl

ester) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-

60 minutes. Fura-2 AM is membrane-permeant and is cleaved by intracellular esterases to

the active, membrane-impermeant Fura-2.

Washing: Gently wash the cells with fresh saline solution to remove extracellular dye.

Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a

ratiometric imaging system. Excite Fura-2 alternately at 340 nm and 380 nm and measure

the emission at 510 nm. Record the baseline fluorescence ratio (F340/F380) in a calcium-

containing extracellular solution.

Store Depletion: To induce SOCE, deplete the ER calcium stores. This can be achieved by

applying a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as

thapsigargin (typically 1-2 µM), in a calcium-free extracellular solution. This will cause a

transient increase in cytosolic calcium due to leakage from the ER, followed by a return to

baseline.

SOCE Measurement: Reintroduce a calcium-containing extracellular solution. The

subsequent rise in the F340/F380 ratio represents SOCE.
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Inhibitor Application: To test the effect of YM-58483, pre-incubate the cells with the desired

concentration of the compound before store depletion or add it during the SOCE

measurement phase.

Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration.

Quantify the amplitude and rate of the calcium influx to determine the inhibitory effect of YM-
58483.
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Figure 2: Experimental Workflow for Calcium Imaging to Assess SOCE Inhibition.
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Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules,

making it ideal for studying protein-protein interactions like that of STIM1 and Orai1.[7][14] An

increase in FRET efficiency between fluorescently tagged STIM1 and Orai1 upon store

depletion indicates their direct interaction.

Protocol: FRET Microscopy to Monitor STIM1-Orai1 Interaction

Construct Preparation: Generate expression vectors for STIM1 and Orai1 fused to a FRET

pair of fluorescent proteins, for example, STIM1-CFP (Cyan Fluorescent Protein, the donor)

and Orai1-YFP (Yellow Fluorescent Protein, the acceptor).

Cell Transfection: Co-transfect cells (e.g., HEK293 cells) with the STIM1-CFP and Orai1-YFP

constructs.

Microscopy: Image the cells using a fluorescence microscope equipped for FRET imaging.

This typically involves acquiring images in three channels: the donor channel (CFP excitation

and emission), the acceptor channel (YFP excitation and emission), and the FRET channel

(CFP excitation and YFP emission).

Baseline FRET: In resting cells (with full ER calcium stores), measure the baseline FRET

efficiency.

Induce Interaction: Deplete the ER calcium stores using an agent like thapsigargin.

Measure FRET Change: Acquire images at various time points after store depletion and

calculate the FRET efficiency. An increase in FRET indicates the interaction of STIM1 and

Orai1.

Inhibitor Effect: To assess the impact of YM-58483, treat the cells with the compound before

or after store depletion and measure the FRET efficiency. A reduction in the store-depletion-

induced FRET increase would suggest that YM-58483 interferes with the STIM1-Orai1

interaction.

Data Analysis: Calculate the apparent FRET efficiency (Eapp) using various established

algorithms. Compare the Eapp in control and YM-58483-treated cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [YM-58483: A Deep Dive into its Modulation of the
Orai1-STIM1 Interaction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682358#ym-58483-s-impact-on-orai1-and-stim1-
interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1682358#ym-58483-s-impact-on-orai1-and-stim1-interaction
https://www.benchchem.com/product/b1682358#ym-58483-s-impact-on-orai1-and-stim1-interaction
https://www.benchchem.com/product/b1682358#ym-58483-s-impact-on-orai1-and-stim1-interaction
https://www.benchchem.com/product/b1682358#ym-58483-s-impact-on-orai1-and-stim1-interaction
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682358?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

